N-Boc-2-Maleimidoethylamine
Overview
Description
N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .Chemical Reactions Analysis
This compound is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving this compound are not provided in the search results.Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Polymer-Albumin Conjugates for Drug Delivery
N-Boc-2-Maleimidoethylamine plays a critical role in the development of polymer-albumin conjugates intended for enhanced delivery of macromolecular platinum drugs into cancer cells. By utilizing this compound in the synthesis of these conjugates, researchers have been able to create nanoparticles that are readily taken up by ovarian cancer cell lines, showing superior toxicity to control samples without protein coating. This application underscores the potential of this compound in improving the efficacy of chemotherapy agents through targeted delivery mechanisms (Aydan Dağ et al., 2015).
Hydrophilic Polymers for Biomedical Applications
Another significant application involves the synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization. These polymers are excellent candidates for the creation of new biomaterials due to their solubility in water and potential for conjugation with thiol-containing substrates. The method showcases the versatility of this compound in generating materials that could be pivotal in biomedical research and drug delivery systems (G. Mantovani et al., 2005).
Luminescent Materials
Research into the synthesis of conventional fluorophore-free dual pH- and thermo-responsive luminescent copolymers has also benefited from the use of this compound. These copolymers exhibit bright-blue fluorescence and can be used in various applications, including sensing and imaging, demonstrating the chemical's role in advancing materials science (B. Saha et al., 2016).
Mechanism of Action
Target of Action
N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.
Mode of Action
The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .
Result of Action
The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .
Action Environment
The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRFQCLCLMCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400314 | |
Record name | N-Boc-2-Maleimidoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134272-63-2 | |
Record name | N-Boc-2-Maleimidoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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